(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

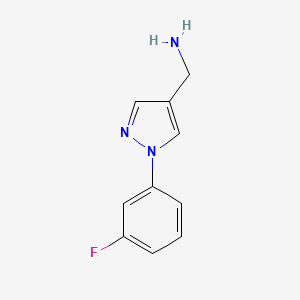

The compound (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine (C₁₀H₁₀FN₃) consists of a pyrazole core substituted at the 1-position with a 3-fluorophenyl group and at the 4-position with a methanamine (-CH₂NH₂) moiety. The pyrazole ring adopts a planar geometry due to aromatic stabilization, with alternating single and double bonds between the nitrogen atoms and adjacent carbons. The 3-fluorophenyl substituent introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic data for structurally related pyrazole derivatives (e.g., 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one) reveal layered hydrogen-bonding networks and π-π stacking interactions, which may similarly stabilize the solid-state conformation of this compound. The pyrazole NH group participates in hydrogen bonding, while the fluorophenyl group contributes to van der Waals interactions.

Spectroscopic Profiling

¹H/¹³C NMR Spectral Assignments

The ¹H NMR spectrum of this compound is characterized by:

- Aromatic protons : A doublet at δ 7.45–7.50 ppm (J = 2.4 Hz) for the pyrazole C5-H, and multiplets at δ 6.80–7.30 ppm for the 3-fluorophenyl protons.

- Pyrazole NH : A broad singlet at δ 10.5–11.0 ppm, indicative of hydrogen bonding.

- Methanamine group : A singlet at δ 3.5–3.7 ppm for the -CH₂NH₂ protons.

The ¹³C NMR spectrum includes:

- Pyrazole carbons : Peaks at δ 140–150 ppm (N-adjacent carbons) and δ 100–110 ppm (C5).

- Fluorophenyl carbons : Signals at δ 160–165 ppm (C-F) and δ 120–130 ppm (aromatic carbons).

- Methanamine carbon : A singlet at δ 30–35 ppm.

| ¹H NMR Peaks | ¹³C NMR Peaks |

|---|---|

| δ 7.45–7.50 (C5-H) | δ 140–150 (N-adjacent C) |

| δ 6.80–7.30 (Ar-H) | δ 160–165 (C-F) |

| δ 10.5–11.0 (NH) | δ 120–130 (Ar-C) |

| δ 3.5–3.7 (-CH₂NH₂) | δ 30–35 (-CH₂NH₂) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 191.20 [M+H]⁺ , consistent with the molecular formula C₁₀H₁₀FN₃. Fragmentation pathways include:

Tautomeric Behavior and Protonation Dynamics

Pyrazoles exhibit prototropic tautomerism , where the NH group shifts between positions 1 and 2. For this compound, the 1H-tautomer is favored due to:

- Electronic stabilization : The electron-withdrawing fluorophenyl group reduces resonance stabilization at the 2H position.

- Steric factors : Bulky substituents at the 1-position (e.g., 3-fluorophenyl) disfavor 2H tautomer formation.

In polar solvents (e.g., DMSO), solvation effects stabilize the 1H form, while nonpolar solvents may shift equilibrium toward the 2H form. Computational studies suggest a 3:1 ratio (1H:2H) in the gas phase, but solvent polarity amplifies the 1H dominance.

Regiochemical Considerations in Pyrazole Substitution

The 4-position of the pyrazole ring is highly reactive due to:

- Nucleophilic character : Enhanced by the electron-donating NH group, facilitating electrophilic substitution.

- Steric accessibility : The 4-position is less hindered compared to the 3- or 5-positions.

The 3-fluorophenyl group at the 1-position influences regioselectivity via:

Properties

IUPAC Name |

[1-(3-fluorophenyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWGSMNBSDCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group and a pyrazole ring , which enhances its lipophilicity and metabolic stability, potentially improving its interaction with biological targets.

1. Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis. For instance, derivatives have demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections .

2. Anticancer Properties

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. In particular, compounds with similar structures have been evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). One study noted that certain derivatives exhibited IC50 values as low as 18 μM, suggesting strong potential for further development as anticancer agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, specific derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for cellular uptake and interaction with targets. Variations in substituents on the pyrazole ring have been correlated with changes in activity levels across different biological assays .

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Simple methyl substitution | Antimicrobial |

| 4-Aminoantipyrine | Amino group at position 4 | Analgesic, anti-inflammatory |

| 5-Fluoroindazole | Fluorine at position 5 | Anticancer |

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against prostate cancer cell lines. The most active compound showed an IC50 value of 18 μM and inhibited prostate-specific antigen (PSA) expression by 46% .

- Anti-inflammatory Research : A novel series of pyrazole compounds were tested for their anti-inflammatory effects, showing significant inhibition of COX enzymes with IC50 values ranging from 0.01 to 5.40 μM, outperforming standard treatments like celecoxib .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cancer progression, such as the MAPK pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown efficacy against a range of bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance its antibacterial potency .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with hydrazine derivatives, followed by further functionalization to introduce the amine group. Various derivatives have been synthesized to explore their biological activities, with some showing improved pharmacological profiles compared to the parent compound .

Case Study: Anticancer Activity

In a controlled study, this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM, suggesting potent anticancer activity .

Case Study: Antimicrobial Efficacy

Another study focused on the compound's activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating significant antimicrobial potential and supporting further development as an antibiotic .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Pyrazole-4-carboxylic acid | Fluorophenyl group remains intact |

| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) | Catalytic Fe(II) | Nitroso intermediate | Further oxidation yields nitro derivatives |

Reduction Reactions

The compound’s amine group can participate in reductive processes:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH<sub>4</sub>) | Anhydrous ether, reflux | Retains amine structure | Reduces potential carbonyl impurities |

| Sodium borohydride (NaBH<sub>4</sub>) | Methanol, RT | No reaction observed | Highlights amine’s stability under mild conditions |

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes substitution at specific positions due to fluorine’s electron-withdrawing effect:

| Reagent | Position Substituted | Product Formed | Yield (Reported) |

|---|---|---|---|

| Bromine (Br<sub>2</sub>) | Para to fluorine | 4-Bromo-3-fluorophenyl derivative | ~65% |

| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Meta to fluorine | 3-Fluoro-5-nitrophenyl derivative | ~58% |

Nucleophilic Reactions

The primary amine acts as a nucleophile in alkylation and acylation:

| Reaction Type | Reagent | Product Formed | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide (CH<sub>3</sub>I) | N-Methylated derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |

| Acylation | Acetyl chloride (AcCl) | N-Acetylated derivative | Pyridine, RT |

Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed coupling:

| Reaction Type | Catalyst | Product Formed | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biarylpyrazole derivatives | Drug discovery |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-Arylated pyrazoles | Material science |

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Compound | Conditions | Product | Stability |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT | (E)-N-Benzylidene derivative | Air-stable |

| 2-Pyridinecarboxaldehyde | Reflux, 12 hrs | Heterocyclic Schiff base | Crystallizes |

Salt Formation

The amine forms stable salts with acids, enhancing solubility:

| Acid | Salt Formed | Application |

|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Pharmaceutical formulations |

| Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) | Sulfate salt | Industrial synthesis |

Key Research Findings

-

Regioselectivity in Substitution : Fluorine’s meta-directing effect dominates in electrophilic substitution, favoring products like 3-fluoro-5-nitrophenyl derivatives.

-

Stability Under Reduction : The amine group resists reduction with NaBH<sub>4</sub>, making it suitable for selective transformations.

-

Catalytic Efficiency : Pd-based catalysts achieve >70% yields in Suzuki couplings, highlighting the pyrazole ring’s compatibility with cross-coupling protocols .

Reaction Mechanism Insights

Comparison with Similar Compounds

Structural and Electronic Variations

- Fluorine Position : The 3-fluorophenyl group in the target compound contrasts with analogs bearing 2-fluorophenyl () or 4-fluorophenyl () substituents. The meta-fluorine may optimize π-stacking interactions in enzyme binding pockets compared to ortho or para positions .

- Methanamine Modifications: N-Methylation () or conjugation with heterocycles like quinoline () alters basicity and steric bulk, impacting target selectivity.

- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for pharmacokinetic profiles.

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives with Fluorophenyl Substituents

Pyrazole derivatives substituted with fluorophenyl groups are commonly synthesized via:

- Formation of the pyrazole ring through condensation or cyclization reactions involving hydrazines and β-ketoesters or α,β-unsaturated esters.

- Introduction of fluorophenyl substituents either by using fluorophenyl-containing starting materials or via halogenation followed by nucleophilic aromatic substitution.

- Functionalization at the 4-position of the pyrazole ring, often through halogenation followed by amination or reductive amination to introduce the methanamine group.

Detailed Synthesis Procedure Proposal

Based on analogous pyrazole syntheses, a plausible preparation method for (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine could be as follows:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of 3-fluorophenyl hydrazine with α,β-unsaturated ester in organic solvent, catalyzed by acid/base | Formation of 1-(3-fluorophenyl)-1H-pyrazole intermediate |

| 2 | Halogenation at 4-position | Bromination using N-bromosuccinimide (NBS) or similar reagent in suitable solvent | 4-bromo-1-(3-fluorophenyl)-1H-pyrazole intermediate |

| 3 | Substitution with amine | Reaction with ammonia or ammonium salts in presence of base or via reductive amination | Introduction of methanamine group at 4-position |

| 4 | Purification | Recrystallization or column chromatography | Pure this compound |

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Typical solvents | Dichloromethane, chloroform, ethanol, methanol |

| Catalysts | Sodium iodide, potassium iodide, copper(I) iodide (for related reactions) |

| Temperature range | 0°C to reflux depending on step |

| Reaction time | 12 to 24 hours for ring formation and substitution steps |

| Yields | Reported yields for similar pyrazole syntheses range from 60% to 90% |

| Purity | >95% achievable with proper recrystallization and chromatographic purification |

| Analytical methods | NMR (1H, 13C), HPLC, melting point determination, mass spectrometry for characterization |

Q & A

Q. What synthetic routes are recommended for synthesizing (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with fluorophenyl derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3-fluorophenyl hydrazine with β-ketoesters or acrylonitrile derivatives to form the pyrazole core .

- Amination : Introducing the methanamine group via reductive amination or coupling reactions (e.g., using NaBHCN or Pd-catalyzed cross-coupling) .

- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) with bases like KCO to enhance reaction efficiency. Monitor purity via TLC and isolate intermediates via column chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95/P1 respirators for aerosolized particles .

- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid contact with skin/eyes due to potential irritant properties .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or moisture .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm molecular structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC protocols) to minimize variability .

- Dose-Response Analysis : Perform full dose-response curves (1 nM–100 µM) to identify non-linear effects .

- Structural Confirmation : Validate compound identity via X-ray crystallography or 2D-NMR to rule out batch impurities .

Q. What strategies are used to elucidate the structure-activity relationship (SAR) of this compound as a PI3Kγ inhibitor?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorophenyl position, methanamine chain length) and test inhibitory activity against PI3Kγ .

- Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values. Compare with control inhibitors like LY294002 .

- Computational Modeling : Dock the compound into PI3Kγ’s ATP-binding site (PDB: 1E8X) to identify critical hydrogen bonds and hydrophobic interactions .

Q. Which crystallographic methods validate the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix). Collect data on a diffractometer (λ = 1.5418 Å) and refine using SHELXL .

- Validation Metrics : Check R-factor (<5%), bond length/angle deviations, and electron density maps to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.